1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound characterized by the presence of an adamantyl group, a methyl group, and a trimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 1-adamantylamine with 3,4,5-trimethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific diseases.
Materials Science: Due to its unique structural properties, the compound is studied for its potential use in the design of novel materials with specific functionalities.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems and pathways.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components. The trimethoxyphenyl group may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
Uniqueness
1-(1-Adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea is unique due to the combination of the adamantyl group, which provides rigidity and lipophilicity, and the trimethoxyphenyl group, which offers potential interactions with biological targets. This combination of features makes the compound a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1-adamantyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-23(21-10-13-5-14(11-21)7-15(6-13)12-21)20(24)22-16-8-17(25-2)19(27-4)18(9-16)26-3/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGAYALRYEVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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